



Application Notes and Protocols: RET-IN-23 In Vitro Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

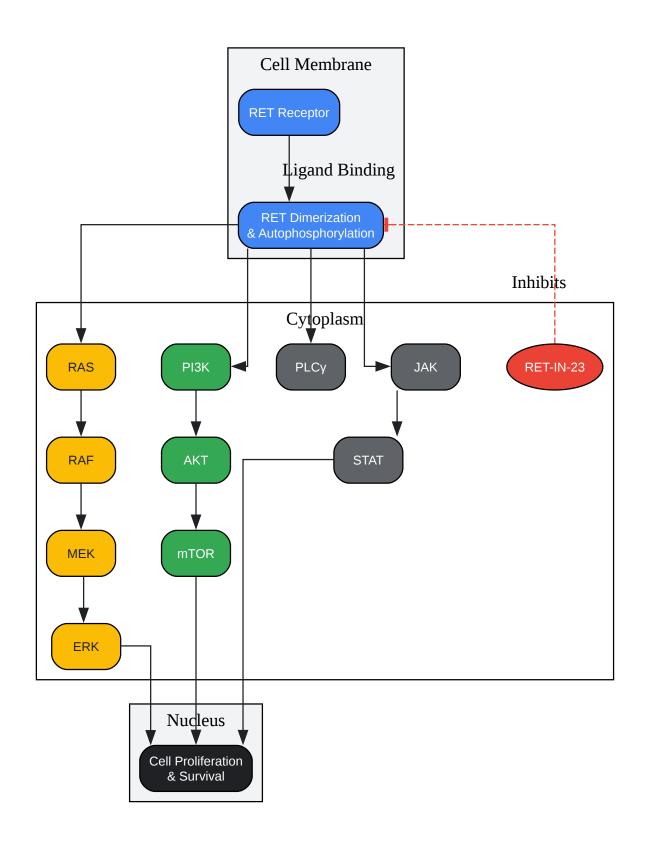
Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that is a crucial mediator of cell growth, differentiation, and survival.[1] Aberrant activation of RET, through mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma.[2][3] This makes RET a compelling therapeutic target. **RET-IN-23** is a novel small molecule inhibitor designed to target the kinase activity of RET. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of **RET-IN-23** against RET kinase using a luminescence-based assay.

RET Signaling Pathway

The RET receptor tyrosine kinase, upon activation by its ligands, the glial cell line-derived neurotrophic factor (GDNF) family, and co-receptors, dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular domain.[3][4] These phosphorylated residues serve as docking sites for various adaptor proteins, initiating downstream signaling cascades. The principal pathways activated by RET include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways, which collectively promote cell proliferation and survival.[1][3][4] RET-IN-23 is hypothesized to be an ATP-competitive inhibitor that binds to the kinase domain of RET, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.





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Caption: RET Signaling Pathway and Inhibition by RET-IN-23.



Quantitative Data Summary

The inhibitory activity of **RET-IN-23** is quantified by its half-maximal inhibitory concentration (IC50) value. The following table summarizes example data for **RET-IN-23** in an in vitro kinase assay.

Compound	Target Kinase	Substrate	ATP Concentration (μΜ)	IC50 (nM)
RET-IN-23	RET (WT)	IRF-1Rtide	10	1.5
RET-IN-23	RET (V804M)	IRF-1Rtide	10	5.2
RET-IN-23	RET (M918T)	IRF-1Rtide	10	2.8
Control Inhibitor	RET (WT)	IRF-1Rtide	10	0.8

Note: The data presented in this table is for illustrative purposes only and should be determined experimentally.

Experimental Protocol: In Vitro RET Kinase Assay

This protocol describes the determination of the IC50 value of **RET-IN-23** against recombinant human RET kinase using the ADP-Glo[™] Kinase Assay.[5][6] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1]

Materials and Reagents

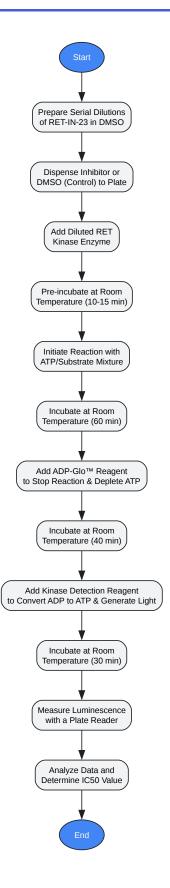
- Recombinant Human RET Kinase (BPS Bioscience, Cat. No. 40304 or similar)
- RET Substrate Peptide (e.g., IRF-1Rtide)[7]
- RET-IN-23 (Stock solution in 100% DMSO)
- Control Inhibitor (e.g., Pralsetinib)
- ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)



- Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT[5]
- White, opaque 384-well assay plates (Corning, Cat. No. 3570 or similar)
- · Multichannel pipettes and sterile, filtered pipette tips
- Plate reader capable of measuring luminescence

Experimental Workflow





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Caption: In Vitro RET Kinase Assay Workflow.



Procedure

- Compound Preparation:
 - Prepare a serial dilution of RET-IN-23 in 100% DMSO. A typical starting concentration for the dilution series is 1000-fold the expected IC50.
 - For the final assay plate, further dilute the compound in kinase buffer to the desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[1]
- Reagent Preparation:
 - Thaw the recombinant RET enzyme on ice. Dilute the enzyme to the desired working concentration in kinase buffer. The optimal enzyme concentration should be determined empirically through titration.
 - Prepare a substrate and ATP mixture in kinase buffer. The ATP concentration should be at or near the Km for RET.[1]
- Kinase Reaction:
 - \circ Add 1 μ L of the serially diluted **RET-IN-23** or DMSO (for high and low controls) to the wells of a 384-well plate.[1]
 - Add 2 μL of the diluted RET enzyme to each well.[1]
 - Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding to the kinase.[2]
 - Initiate the kinase reaction by adding 2 μL of the substrate/ATP mixture to each well.[1]
 - Incubate the plate at room temperature for 60 minutes.[1] The incubation time should be within the linear range of the kinase reaction.
- Signal Generation and Detection:
 - After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[1][5]



- Incubate the plate at room temperature for 40 minutes.[1][5]
- Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and initiates a luciferase-luciferin reaction to produce a luminescent signal.[1][5]
- Incubate the plate at room temperature for 30 minutes.[1][5]
- Measure the luminescence using a plate reader.

Data Analysis

- The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the RET kinase activity.[1]
- Calculate the percent inhibition for each concentration of RET-IN-23 relative to the high (enzyme + substrate + DMSO) and low (enzyme + DMSO, no substrate) controls.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The in vitro kinase assay is an essential tool for the characterization of novel kinase inhibitors. The protocol described here provides a robust framework for determining the potency of **RET-IN-23** against RET kinase. This information is critical for the preclinical evaluation of **RET-IN-23** and for guiding further drug development efforts.

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